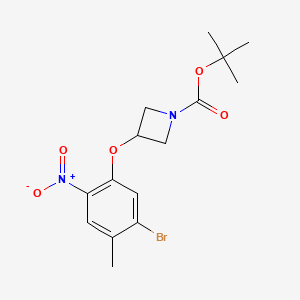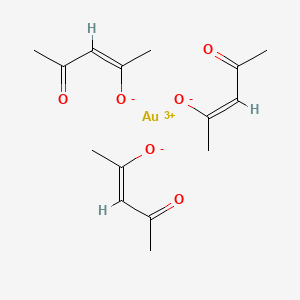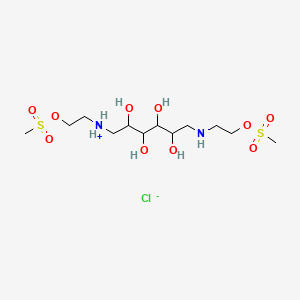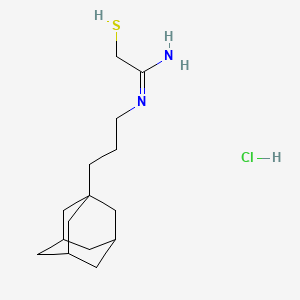
Einecs 244-519-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 244-519-2, also known as DTPMP (Diethylenetriaminepenta(methylenephosphonic acid)), is a versatile phosphonic acid widely used in various industrial applications. It is known for its excellent chelating properties and ability to inhibit mineral deposits, making it a valuable compound in water treatment, detergents, and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DTPMP is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Diethylenetriamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{DTPMP} ]
Industrial Production Methods
In industrial settings, DTPMP is produced in large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a solid or aqueous solution, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions
DTPMP undergoes various chemical reactions, including:
Chelation: DTPMP forms stable complexes with metal ions, preventing their precipitation and deposition.
Oxidation: Under certain conditions, DTPMP can be oxidized to form phosphonic acid derivatives.
Hydrolysis: DTPMP can hydrolyze in the presence of water, leading to the formation of phosphonic acid and amine derivatives.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with DTPMP.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize DTPMP.
Hydrolysis: Water and acidic or basic conditions can facilitate the hydrolysis of DTPMP.
Major Products Formed
Chelation: Metal-DTPMP complexes
Oxidation: Phosphonic acid derivatives
Hydrolysis: Phosphonic acid and amine derivatives
Applications De Recherche Scientifique
DTPMP has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference in various reactions.
Biology: Employed in biological studies to inhibit metal ion-induced aggregation of proteins and enzymes.
Medicine: Investigated for its potential use in medical treatments to prevent calcification in tissues and organs.
Industry: Widely used in water treatment, detergents, and cleaning agents to prevent scale formation and enhance cleaning efficiency.
Mécanisme D'action
DTPMP exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes. This prevents the metal ions from participating in unwanted reactions, such as precipitation and deposition. The molecular targets of DTPMP include metal ions like calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of coordination bonds between the phosphonic acid groups of DTPMP and the metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- EDTA (Ethylenediaminetetraacetic acid)
- NTA (Nitrilotriacetic acid)
- HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid)
Comparison
- Chelating Efficiency : DTPMP has a higher chelating efficiency compared to EDTA and NTA, making it more effective in preventing scale formation.
- Stability : DTPMP forms more stable complexes with metal ions than HEDP, providing better long-term protection against mineral deposits.
- Environmental Impact : DTPMP is considered to have a lower environmental impact compared to NTA, which can be more persistent in the environment.
DTPMP’s unique combination of high chelating efficiency, stability, and lower environmental impact makes it a preferred choice in various applications over similar compounds.
Propriétés
Numéro CAS |
21666-86-4 |
|---|---|
Formule moléculaire |
C26H38N2O9 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
Clé InChI |
LFDHHWHDYXAPIG-OSPZJNBRSA-N |
SMILES isomérique |
CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)



